3-(3-Methoxyphenyl)phenethyl alcohol
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Overview
Description
It is a colorless to yellow liquid with a molecular weight of 152.19 g/mol . This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(3-Methoxyphenyl)phenethyl alcohol can be synthesized through several methods. One common method involves the reduction of 3-methoxyacetophenone using sodium borohydride (NaBH4) in methanol. The reaction is typically carried out at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, this compound is produced through the catalytic hydrogenation of 3-methoxyacetophenone. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The product is then purified through distillation .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenyl)phenethyl alcohol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Major Products Formed
Oxidation: 3-Methoxyphenylacetic acid
Reduction: this compound
Substitution: 3-(3-Methoxyphenyl)phenethyl chloride
Scientific Research Applications
3-(3-Methoxyphenyl)phenethyl alcohol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)phenethyl alcohol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, thereby reducing melanin production . This mechanism is of interest in the development of skin-lightening agents and treatments for hyperpigmentation disorders.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethyl alcohol: Similar in structure but with the methoxy group at the para position.
2-Methoxyphenethyl alcohol: Similar in structure but with the methoxy group at the ortho position.
3-Methylphenethyl alcohol: Similar in structure but with a methyl group instead of a methoxy group.
Uniqueness
3-(3-Methoxyphenyl)phenethyl alcohol is unique due to the position of the methoxy group on the phenyl ring, which influences its chemical reactivity and biological activity. The meta position of the methoxy group allows for specific interactions with enzymes and receptors, making it distinct from its ortho and para counterparts .
Properties
IUPAC Name |
2-[3-(3-methoxyphenyl)phenyl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-17-15-7-3-6-14(11-15)13-5-2-4-12(10-13)8-9-16/h2-7,10-11,16H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNZLSANOHRWHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=CC(=C2)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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